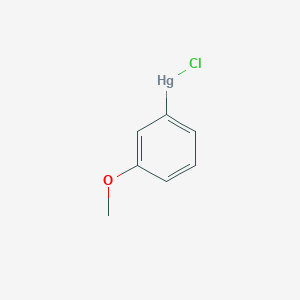

Chloro(3-methoxyphenyl)mercury

Beschreibung

Chloro(3-methoxyphenyl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 3-methoxyphenyl group. Organomercury compounds are known for their stability, reactivity, and applications in organic synthesis and catalysis . The 3-methoxy substituent on the phenyl ring likely influences electronic and steric properties, affecting solubility, toxicity, and interaction with biological targets .

Eigenschaften

CAS-Nummer |

5961-61-5 |

|---|---|

Molekularformel |

C7H7ClHgO |

Molekulargewicht |

343.17 g/mol |

IUPAC-Name |

chloro-(3-methoxyphenyl)mercury |

InChI |

InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q;;+1/p-1 |

InChI-Schlüssel |

ZQFBTXOJZJFEJQ-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC(=CC=C1)[Hg]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3-methoxyphenyl)mercury typically involves the reaction of 3-methoxyphenylmercury acetate with hydrochloric acid. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{HgO}_2\text{C}_2\text{H}_3 + \text{HCl} \rightarrow \text{C}_7\text{H}_7\text{ClHgO} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of Chloro(3-methoxyphenyl)mercury may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Chloro(3-methoxyphenyl)mercury undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of mercury.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, e.g., thiol substitution forms mercaptides.

Oxidation and Reduction Reactions: Products include various mercury oxidation states and corresponding organic derivatives.

Wissenschaftliche Forschungsanwendungen

Chloro(3-methoxyphenyl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Chloro(3-methoxyphenyl)mercury involves its ability to interact with thiol groups in proteins and enzymes, leading to inhibition of their activity. This interaction is primarily due to the high affinity of mercury for sulfur atoms. The compound can also disrupt cellular processes by binding to other nucleophilic sites within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Mercury Compounds

Substitution Patterns and Electronic Effects

The position and type of substituents on the phenyl ring significantly impact chemical behavior. For example:

- Chloro(2-methoxyethyl)mercury (): This compound features a methoxy group on an ethyl chain rather than a phenyl ring. The absence of aromatic conjugation reduces its stability compared to arylmercury compounds like Chloro(3-methoxyphenyl)mercury.

- Phenylmercuric acetate (): The acetate group enhances solubility in polar solvents, whereas the 3-methoxy group in Chloro(3-methoxyphenyl)mercury may increase lipophilicity, influencing membrane permeability in biological systems .

Table 1: Structural Comparison of Selected Mercury Compounds

| Compound | Chemical Formula | Key Substituent | Notable Properties |

|---|---|---|---|

| Chloro(3-methoxyphenyl)mercury | C₇H₇ClHgO | 3-methoxyphenyl | Likely high lipophilicity, moderate stability |

| Phenylmercuric acetate | C₈H₈HgO₂ | Phenyl + acetate | Water-soluble, used as fungicide |

| Methylmercuric chloride | CH₃HgCl | Methyl | High neurotoxicity, bioaccumulative |

| Chloro(2-thienyl)mercury | C₄H₃ClHgS | 2-thienyl | Enhanced reactivity in catalysis |

Fluorescence and Photophysical Properties

Fluorescence behavior in mercury compounds correlates with substituent electronic effects:

Stability and Thermodynamic Considerations

Mercury(II) forms highly stable chloro complexes, as seen in HgCl₂ (). Chloro(3-methoxyphenyl)mercury likely exhibits moderate stability due to the strong Hg-Cl bond, though the methoxy group’s electron-donating nature could weaken Hg-C bonding compared to electron-withdrawing substituents. This balance may influence degradation pathways and environmental persistence .

Environmental and Regulatory Implications

Organomercury compounds are regulated under international conventions (e.g., Hong Kong Convention) due to their toxicity and persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.